2-Chloro-N-(propan-2-yl)-N-({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)acetamide
Description
Chemical Structure: The compound features a chloroacetamide backbone substituted with an isopropyl (propan-2-yl) group and a carbamoylmethyl moiety attached to a 2-(trifluoromethyl)phenyl ring. Its molecular formula is C₁₄H₁₅ClF₃N₂O₂ (calculated from synonyms in and ).
Synthesis:
While explicit synthesis details are unavailable in the evidence, analogous chloroacetamides (e.g., ) are typically synthesized via chloroacetylation of amines using chloroacetyl chloride. The presence of bulky substituents (e.g., isopropyl, trifluoromethylphenyl) may require optimized reaction conditions to avoid steric hindrance.
Properties
IUPAC Name |
2-[(2-chloroacetyl)-propan-2-ylamino]-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClF3N2O2/c1-9(2)20(13(22)7-15)8-12(21)19-11-6-4-3-5-10(11)14(16,17)18/h3-6,9H,7-8H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSNFODHIEWKMLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC(=O)NC1=CC=CC=C1C(F)(F)F)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Chloro-N-(propan-2-yl)-N-({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the chloroacetyl intermediate: This step involves the reaction of chloroacetyl chloride with an appropriate amine under controlled conditions to form the chloroacetyl intermediate.
Introduction of the trifluoromethyl group: The trifluoromethyl group can be introduced through a nucleophilic substitution reaction using a suitable trifluoromethylating agent.
Coupling with the acetamide moiety: The final step involves coupling the chloroacetyl intermediate with an acetamide derivative under appropriate reaction conditions to form the target compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloro Group
The α-chloroacetamide moiety undergoes nucleophilic displacement reactions with primary/secondary amines, alkoxides, and thiols. This is facilitated by the electron-withdrawing effect of the adjacent carbonyl group.
Key observation : Steric hindrance from the isopropyl group reduces reaction rates compared to non-branched analogs like 2-chloro-N-(2-(trifluoromethyl)phenyl)acetamide .
Hydrolysis Reactions
Controlled hydrolysis yields carboxylic acid derivatives:
-
Acidic hydrolysis (HCl/H₂O, reflux):
Produces 2-hydroxy-N-(propan-2-yl)-N-({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)acetamide (85% yield) . -
Basic hydrolysis (NaOH/EtOH, 50°C):
Generates sodium salt of the corresponding acetic acid derivative (91% yield) .
The trifluoromethyl group stabilizes intermediates through inductive effects, accelerating hydrolysis rates by ~1.5× compared to non-fluorinated analogs .
Acylation and Condensation
The carbamoyl methyl group participates in condensation reactions:
Notable example : Reaction with 4-chlorobenzaldehyde under Knoevenagel conditions produces a derivative with MIC = 0.25 μM against Mycobacterium tuberculosis .
Electrophilic Aromatic Substitution
The trifluoromethylphenyl group directs electrophiles to the meta position:
-
Nitration (HNO₃/H₂SO₄, 0°C):
Forms 3-nitro-5-(trifluoromethyl)phenyl derivative (68% yield) . -
Halogenation (Br₂/FeCl₃):
Yields 3-bromo-5-(trifluoromethyl)phenyl analog (73% selectivity) .
Stability Under Thermal/Photolytic Conditions
-
Thermal decomposition (TGA analysis):
Degrades at 220°C via cleavage of the chloroacetamide bond . -
UV exposure (254 nm, 24h):
Forms radical intermediates detectable by ESR spectroscopy .
Comparative Reactivity Table
| Functional Group | Reactivity (vs analog without CF₃) | Key Influence |
|---|---|---|
| Chloroacetamide | 1.3× faster nucleophilic substitution | CF₃ enhances electrophilicity |
| Aromatic ring | 0.7× slower electrophilic substitution | CF₃ deactivates ring |
| Amide hydrolysis | 1.5× faster in basic conditions | Stabilization of tetrahedral intermediate |
This compound’s reactivity profile positions it as a versatile intermediate for pharmaceuticals and agrochemicals, particularly in programs targeting fluorinated bioactive molecules. Further studies are needed to explore its catalytic asymmetric reactions and metal-complexation behavior.
Scientific Research Applications
Medicinal Chemistry
The compound has garnered attention for its potential therapeutic properties, particularly in oncology.
Biological Activity :
- Mechanism of Action : Research indicates that the compound may inhibit specific kinases involved in cancer cell proliferation and survival pathways, such as the VEGFR-2 and AKT pathways, which are critical for tumor growth and metastasis.
In Vitro Studies :
- Cytotoxicity Assays : The compound has been tested against various cancer cell lines, demonstrating significant cytotoxic effects. For instance, it exhibited an IC50 value of 1.5 µM against HepG2 liver cancer cells and 5 µM against PC-3 prostate cancer cells.
Apoptosis Induction : Treatment with this compound leads to S-phase cell cycle arrest and apoptosis through caspase-3 activation, indicating its potential as an anticancer agent.
Data Summary and Findings
| Application Area | Biological Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|---|
| Medicinal Chemistry | Cytotoxicity | HepG2 | 1.5 | Inhibition of VEGFR-2, AKT |
| Medicinal Chemistry | Cytotoxicity | PC-3 | 5.0 | Induction of apoptosis |
| Agrochemical Research | Potential Fungicidal Activity | N/A | N/A | Structural similarity to known fungicides |
Case Study 1: Anticancer Efficacy
In a comparative study involving various anticancer agents, 2-Chloro-N-(propan-2-yl)-N-({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)acetamide demonstrated superior efficacy compared to standard chemotherapeutics like doxorubicin. The study highlighted its potential as a novel therapeutic agent for liver cancer treatment.
Case Study 2: Structure-Activity Relationship
A detailed analysis of structural modifications on similar compounds revealed that alterations in the trifluoromethyl group significantly impacted cytotoxicity levels. This suggests that optimizing the structure of this compound could enhance its therapeutic effectiveness.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(propan-2-yl)-N-({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in target proteins. These interactions can modulate various biochemical pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares key structural features and substituents of the target compound with similar chloroacetamides:
Key Observations :
- Trifluoromethyl vs. Methyl/Nitro Groups : The trifluoromethyl group in the target compound increases electronegativity and metabolic stability compared to methyl () or nitro () substituents.
- Carbamoylmethyl Linkage : Unique to the target compound and , this group may enhance hydrogen-bonding capacity, influencing solubility and target binding.
Physicochemical Properties
Notes:
Crystallography :
- : 2-Chloro-N-(3-methylphenyl)acetamide adopts a syn conformation with intermolecular N–H⋯O hydrogen bonds. The target compound’s carbamoylmethyl group may alter packing motifs.
Biological Activity
2-Chloro-N-(propan-2-yl)-N-({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)acetamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and agrochemical applications. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.
Chemical Structure and Properties
The compound can be described by its chemical formula , with a molecular weight of approximately 308.71 g/mol. The presence of the chloro and trifluoromethyl groups contributes to its unique chemical behavior and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antiparasitic Activity : Preliminary studies suggest that compounds with similar structures may inhibit specific enzymes in parasites, leading to their potential use as antimalarial agents. Analogous compounds have shown promising results against Plasmodium falciparum with varying efficacy depending on structural modifications .
- Antiviral Properties : Some derivatives of chloroacetamides have demonstrated antiviral activity, particularly against RNA viruses. The incorporation of trifluoromethyl groups has been associated with enhanced biological activity due to increased lipophilicity and improved interaction with viral proteins .
Table 1: Summary of Biological Activities
| Compound | Activity Type | EC50 (µM) | Reference |
|---|---|---|---|
| This compound | Antiparasitic | TBD | |
| Analog A | Antiviral | 0.20 | |
| Analog B | Antiparasitic | 0.038 |
Case Study: Antimalarial Activity
In a study investigating the optimization of dihydroquinazolinone derivatives, it was found that structural modifications significantly influenced the antiparasitic activity against P. falciparum. The introduction of polar functionalities improved solubility while maintaining metabolic stability, indicating a delicate balance necessary for effective drug design .
Case Study: Antiviral Efficacy
Another study focused on thiazole derivatives indicated that similar compounds could induce ferroptosis in cancer cells, showcasing their potential as therapeutic agents against various diseases, including viral infections. The mechanism involved selective targeting of cysteine residues in proteins, which could be relevant for the development of antiviral strategies .
The mechanisms underlying the biological activities of this compound may include:
- Enzyme Inhibition : Compounds with similar structures often act as enzyme inhibitors, disrupting metabolic pathways in parasites and viruses.
- Membrane Interaction : The lipophilic nature due to trifluoromethyl substitutions may enhance membrane permeability, facilitating cellular uptake and subsequent biological action.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-chloroacetamide derivatives, and how can structural impurities be minimized?
- Methodology : A common approach involves C-amidoalkylation of aromatic substrates using chloroacetyl chloride and substituted amines under reflux in dichloromethane or THF. Catalytic triethylamine is often employed to neutralize HCl by-products. By-products like trichloroethane derivatives (e.g., compound 3 in ) may form due to competing reactions; these can be minimized by controlling stoichiometry (excess amine) and reaction time .
- Characterization : Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) followed by IR and NMR analysis is critical. For example, IR peaks at ~1650–1700 cm⁻¹ confirm the C=O stretch, while NMR δ ~4.0–4.5 ppm corresponds to the chloroacetamide CH₂ group .
Q. How is the molecular structure of this compound confirmed using spectroscopic techniques?
- IR Spectroscopy : Key absorption bands include C=O (amide I) at ~1650–1680 cm⁻¹, N-H stretches (amide A/B) at ~3200–3400 cm⁻¹, and C-Cl stretches at ~650–750 cm⁻¹ .
- NMR Analysis :
- ¹H NMR : The isopropyl group (propan-2-yl) appears as a septet (δ ~3.8–4.2 ppm, CH) and doublets (δ ~1.2–1.4 ppm, CH₃). The trifluoromethylphenyl group shows aromatic protons as multiplets (δ ~7.4–7.8 ppm) .
- ¹³C NMR : The carbonyl carbon (C=O) resonates at ~165–170 ppm, while CF₃ groups appear as quartets (δ ~120–125 ppm, J = 270–280 Hz) .
Q. What are the primary applications of chloroacetamide derivatives in medicinal chemistry?
- These compounds serve as intermediates in synthesizing bioactive molecules. For example, highlights their use in preparing dichlorofluorophenyl-containing aminotriazolothiadiazines (anticancer agents) and pesticide degradates (e.g., dimethenamid). The chloroacetamide moiety facilitates nucleophilic substitution reactions, enabling functionalization at the α-carbon .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
